Ethyl diazoacetate

Catalog No.
S525891
CAS No.
623-73-4
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diazoacetate

CAS Number

623-73-4

Product Name

Ethyl diazoacetate

IUPAC Name

ethyl 2-diazoacetate

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3

InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Diazoacetic ester; AI3-52121; CCRIS 1403; EINECS 210-810-8; Ethoxycarbonyldiazomethane; Ethyl diazoacetate;

Canonical SMILES

CCOC(=O)C=[N+]=[N-]

Description

The exact mass of the compound Ethyl diazoacetate is 114.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis in Flow Chemistry

Catalysis by Metalloporphyrins

    Scientific Field: Organic Chemistry

    Application Summary: Diazo compounds like EDA are often used as precursors in organic synthesis for various reactions.

    Methods of Application: Porphyrins have been used as catalysts in several important reactions for organic synthesis and also in several medicinal applications.

Synthesis of 1,4-oxathiocines and Thiopyran Derivatives

Synthesis of β-keto Esters

Cyclopropanation of Unsaturated Compounds

Synthesis of Carbocyclic and Heterocyclic Compounds

Ethyl diazoacetate is a diazo compound with the chemical formula N N CHC O OC 2H 5\text{N N CHC O OC 2H 5}. It was first synthesized by Theodor Curtius in 1883 and serves as a versatile reagent in organic chemistry. This compound is particularly known for its role as a carbene precursor, which facilitates various

  • Cyclopropanation: It reacts with alkenes to form cyclopropanes, a reaction that is valuable in organic synthesis.
  • Ylide Formation: Ethyl diazoacetate can generate ylides, which are intermediates used in various chemical transformations.
  • X–H Insertion: This involves the insertion of the diazo compound into X–H bonds, where X can be a variety of elements or functional groups.
  • Cycloaddition Reactions: Ethyl diazoacetate can undergo cycloaddition with various substrates, leading to the formation of complex cyclic structures .

While primarily utilized in synthetic organic chemistry, ethyl diazoacetate has shown some biological activity. It acts as a precursor for certain pharmaceuticals, such as trovafloxacin, an antibiotic. Additionally, it has been investigated for its potential effects on serotonin receptors, contributing to the development of compounds like BI-4752, which has agonistic activity at the 5-HT2C receptor .

The synthesis of ethyl diazoacetate can be achieved through several methods:

  • Biphasic Reaction: A common method involves reacting glycine ethyl ester with sodium nitrite and sodium acetate in an aqueous solution. This process typically uses dichloromethane as the organic phase to dissolve ethyl diazoacetate while minimizing decomposition .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques that enhance safety and efficiency. This method allows for real-time monitoring and control of reaction conditions, reducing the risks associated with handling this explosive compound .
  • Batch Processes: Traditional batch synthesis methods are also employed but are less favored due to safety concerns related to the compound's instability and explosive nature .

Ethyl diazoacetate finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in laboratory settings for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are employed in the synthesis of pharmaceutical compounds.
  • Agricultural Chemistry: Ethyl diazoacetate is used in developing agrochemicals and pesticides due to its reactivity and ability to form new compounds .

Interaction studies involving ethyl diazoacetate often focus on its reactivity with different functional groups and substrates. Research has shown that it can interact with aromatic compounds containing heteroatoms, leading to diverse products through mechanistic pathways that depend on catalyst choice and reaction conditions . Understanding these interactions is crucial for optimizing synthetic routes and enhancing product yields.

Several compounds share structural or functional similarities with ethyl diazoacetate. Here are a few notable examples:

Compound NameStructureUnique Features
Methyl diazoacetateN N CHC O OC\text{N N CHC O OC}Similar reactivity but lower volatility than ethyl variant.
Phenyl diazoacetateN N CHC O OC 6H 5\text{N N CHC O OC 6H 5}Contains an aromatic ring; used in different synthetic pathways.
Benzyl diazoacetateN N CHC O OC 6H 5CH 2\text{N N CHC O OC 6H 5CH 2}Useful in synthesizing complex cyclic compounds through cycloaddition reactions.

Ethyl diazoacetate is unique due to its balance between reactivity and stability compared to its analogs. Its ability to act as a carbene precursor while being relatively easy to handle under controlled conditions makes it particularly valuable in synthetic organic chemistry .

Classical Batch Synthesis Method

The traditional synthesis of ethyl diazoacetate employs the diazotization of glycine ethyl ester hydrochloride using sodium nitrite under acidic conditions [1] [2]. The classical batch procedure involves combining 140 g (1 mole) of ethyl glycinate hydrochloride in 250 ml of water with 600 ml of methylene chloride in a 2-liter four-necked round-bottomed flask equipped with a stirrer, dropping funnel, thermometer, and nitrogen inlet tube [2]. The reaction is conducted at low temperatures, specifically cooling the mixture to -5°C and maintaining a nitrogen atmosphere [2].

The diazotization process proceeds through the addition of an ice-cold solution containing 83 g (1.2 moles) of sodium nitrite in 250 ml of water, followed by the careful addition of 95 g of 5% sulfuric acid over approximately 3 minutes [2]. The temperature is maintained at -9°C during the acid addition, although it may rise to a maximum of +1°C with the cooling bath maintained at -23°C [2]. The reaction terminates within 10 minutes when heat is no longer evolved [2].

Reaction Mechanism and Intermediate Formation

The diazotization mechanism involves the formation of nitrous acid from sodium nitrite under acidic conditions, which subsequently reacts with the primary amine group of glycine ethyl ester [3]. The reaction proceeds through the formation of a nitrosoamine intermediate, followed by protonation and elimination to form the diazonium salt [3]. The overall transformation can be represented as:

$$ \text{NH}2\text{CH}2\text{CO}2\text{C}2\text{H}5 + \text{NaNO}2 + \text{H}^+ \rightarrow \text{N}2^+\text{CHCO}2\text{C}2\text{H}5 + \text{NaCl} + \text{H}_2\text{O} $$

The reaction requires careful temperature control to prevent decomposition of the diazo compound and to ensure optimal yield [2].

Workup and Purification Procedures

Following the completion of the diazotization reaction, the mixture is transferred to an ice-cold 2-liter separatory funnel, where the yellow-green methylene chloride layer is separated and washed with 1 liter of cold 5% sodium bicarbonate solution to neutralize residual acid [2]. The aqueous layer is extracted once with 75 ml of methylene chloride to recover additional product [2]. The combined organic layers are dried over 15 g of granular anhydrous sodium sulfate for 5 minutes and filtered through a cotton plug [2].

The solvent is removed by distillation through an efficient column at a pressure of approximately 350 mm Hg, with the last traces of solvent removed at 20 mm Hg and a maximum pot temperature of 35°C [2]. The traditional batch method yields 90-100 g (79-88%) of yellow oil with a refractive index of 1.462 at 25°C [2].

Alternative Preparation Routes

An alternative synthetic route involves the preparation of ethyl diazoacetate via a triazene intermediate [4]. This method provides an alternative pathway that may offer advantages in terms of stability and handling characteristics. Additionally, early patent literature describes the use of various halogenated hydrocarbon solvents, including methylene chloride, carbon tetrachloride, and ethylene dichloride, for the diazotization process [5].

Advancements in Flow Chemistry for Scalable Synthesis

Continuous Flow Microreactor Systems

The development of continuous flow chemistry has revolutionized the synthesis of ethyl diazoacetate, addressing the inherent safety concerns associated with batch processing of this explosive compound [6] [7]. Flow chemistry coupled with microreactor technology represents a contemporary advancement that integrates chemical synthesis with enhanced safety protocols for hazardous chemical operations [8].

In flow synthesis, ethyl diazoacetate is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and an organic solvent, typically dichloromethane [6] [7]. This approach enables the synthesis of the compound in an inherently safe manner, making it available on demand in sufficient quantities for industrial applications [6].

Optimization Parameters and Conditions

Comprehensive optimization studies have identified critical parameters for flow synthesis, including residence time, temperature, and sodium nitrite stoichiometry [6] [7]. The optimization process focuses on decreasing residence time to minimize solvent use and increase throughput while maintaining high conversion rates [6].

Response surface methodology has been employed to optimize process conditions, with factors including reaction temperature (5-15°C), glycine ethyl ester to acetic acid molar ratio (1:2.8-3.2), residence time (90-150 s), and glycine ethyl ester to sodium nitrite molar ratio (1:1.0-1.2) being systematically investigated [8]. The interactions among these factors have been examined to determine their combined effects on the yield of the diazotization process [8].

Optimal Reaction Conditions

The optimal reaction conditions for synthesizing ethyl diazoacetate in a microchannel reactor have been determined through systematic optimization studies [6] [8]. The optimized conditions include:

  • Molar ratio of glycine ethyl ester : sodium nitrite : acetic acid = 1:1.154:3.069 [8]
  • Reaction temperature of 9.82°C [8]
  • Residence time of 135.18 s [8]
  • Predicted yield of 95.02% [8]

Alternative optimization studies have identified slightly different optimal conditions with a residence time of 20 seconds, temperature of 50°C, and 1.5 equivalents of sodium nitrite [6]. These conditions achieved complete conversion with high reproducibility [6].

Microreactor Technology for Safe and Efficient Production

Microreactor Design and Configuration

Microreactor technology offers multiple advantages over batch chemistry, including inherently safe operation due to small reactor dimensions, efficient heat transport, and excellent control over reaction conditions [6] [7]. The microreactor systems typically employ borosilicate glass chips with specific internal volumes and channel dimensions optimized for the synthesis [6].

Three different microreactor configurations have been employed in optimization studies:

  • Single borosilicate glass quench microreactor with internal volume of 92 μL, channel width of 600 μm, and channel depth of 500 μm [6]
  • Single borosilicate glass microreactor with internal volume of 100 μL, channel width of 600 μm, and channel depth of 500 μm [6]
  • Single borosilicate glass quench microreactor with internal volume of 1 μL, channel width of 120 μm, and channel depth of 50 μm [6]

Temperature Control and Monitoring Systems

The microreactor systems incorporate sophisticated temperature control mechanisms, including Peltier elements for precise temperature regulation and Pt1000 temperature sensors for accurate monitoring [6]. Back-pressure regulators (40 psi) are employed to maintain liquid phase conditions even above the boiling temperatures of the solvents [6].

Mixing and Mass Transfer Enhancement

The microreactor design incorporates specialized mixing units, including folding flow-type mixers, to ensure efficient mass transfer between the aqueous and organic phases [6]. The enhanced mixing capabilities of microreactors contribute to improved reaction kinetics and higher conversion rates compared to conventional batch systems [6].

Integrated Separation Technology

The microreactor synthesis has been successfully coupled with Flow-Liquid-Liquid-Extraction (FLLEX) modules for in-line phase separation [6]. The FLLEX system utilizes hydrophobic Teflon membranes and back-pressure regulators to create pressure differentials that enable selective passage of the organic phase containing the product [6]. This integrated approach eliminates the need for separate downstream processing steps and reduces the overall hold-up time of the explosive compound [6].

Optimization Strategies for Yield and Purity

Statistical Design of Experiments

Advanced statistical methods have been employed to optimize ethyl diazoacetate synthesis, including D-optimal experimental design algorithms and response surface methodology [6] [8]. These approaches enable systematic investigation of multiple variables and their interactions, leading to more efficient optimization compared to traditional one-factor-at-a-time methods [6].

A comprehensive optimization study utilizing Box-Behnken Design principles investigated 50 data points selected using MATLAB software to construct third-order polynomial models [6]. The resulting models were used to generate two-dimensional contour plots that visualize the relationship between process variables and product yield [6].

Kinetic Modeling and Process Control

Detailed kinetic studies have been conducted to understand the reaction mechanism and optimize process conditions [9] [10]. The synthesis involves both the main diazotization reaction and side reactions, including ethyl diazoacetate decomposition [9] [10]. Kinetic modeling has revealed that the main reaction is significantly faster than the side reaction, with activation energies of 39.2 kJ/mol for the main reaction and 72.5 kJ/mol for the side reaction [9].

The kinetic analysis has enabled the development of predictive models that can be used for process optimization and control [9] [10]. These models predict that optimal yields can be achieved when sodium nitrite is present in three-fold excess, pH is maintained around 4.1, and the initial temperature is near room temperature [9].

Yield Enhancement Strategies

Multiple strategies have been implemented to enhance the yield of ethyl diazoacetate synthesis:

Temperature Optimization: Systematic studies have shown that temperature has a significant influence on reaction rate, with optimal temperatures ranging from 10-50°C depending on the specific process conditions [6] [8]. Higher temperatures generally increase reaction rates but may also promote decomposition reactions [6].

Residence Time Control: Optimal residence times have been identified through systematic optimization, with values ranging from 20 seconds to 135 seconds depending on other process parameters [6] [8]. Shorter residence times minimize decomposition but require higher temperatures or increased catalyst concentrations [6].

Stoichiometric Optimization: The molar ratio of reactants significantly affects yield, with optimal ratios of sodium nitrite to glycine ethyl ester ranging from 1.0 to 1.5 equivalents [6] [8]. Excess sodium nitrite can improve conversion but may also introduce impurities [6].

pH Control: The pH of the reaction medium is critical, with optimal values around 3.5-4.1 providing the best balance between diazotization rate and product stability [6] [8].

Purity Enhancement Methods

Several approaches have been developed to enhance the purity of ethyl diazoacetate:

In-Line Separation: The integration of microreactor synthesis with continuous separation technology enables the production of high-purity product with minimal downstream processing [6]. The FLLEX system achieves direct separation of the organic phase containing pure ethyl diazoacetate from the aqueous phase containing salts and impurities [6].

Solvent Selection: The choice of organic solvent significantly affects product purity, with dichloromethane being preferred due to its low water uptake, low boiling point, and compatibility with downstream reactions [6]. Alternative solvents, including 1,2-dichloroethane, have also been investigated for specific applications [8].

Process Intensification: The use of microreactor technology enables process intensification through enhanced heat and mass transfer, leading to more selective reactions and higher purity products [6] [8]. The improved mixing in microreactors reduces the formation of side products and improves overall selectivity [6].

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) has been established as the primary analytical method for monitoring ethyl diazoacetate synthesis, with UV detection at 254 nm providing accurate quantification [6]. The analytical method utilizes a C-18 column with 10% acetonitrile in water as the mobile phase, achieving separation of ethyl diazoacetate (retention time 9.67 min) from impurities and internal standards [6].

Trace-level analytical methods have been developed using reversed-phase HPLC with UV detection at 250 nm, capable of detecting ethyl diazoacetate at concentrations as low as 6 ng/mL [11]. These methods enable precise quality control and ensure product specifications are met [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

114.0429

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N84B835FMR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

623-73-4

Wikipedia

Ethyl diazoacetate

Dates

Modify: 2023-08-15
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2: Ma C, Xing D, Zhai C, Che J, Liu S, Wang J, Hu W. Iron porphyrin-catalyzed three-component reaction of ethyl diazoacetate with aliphatic amines and β,γ-unsaturated α-keto esters. Org Lett. 2013 Dec 20;15(24):6140-3. doi: 10.1021/ol403011r. Epub 2013 Nov 19. PubMed PMID: 24251920.
3: Fructos MR, Urbano J, Díaz-Requejo MM, Pérez PJ. Evidencing an inner-sphere mechanism for NHC-Au(I)-catalyzed carbene-transfer reactions from ethyl diazoacetate. Beilstein J Org Chem. 2015 Nov 20;11:2254-60. doi: 10.3762/bjoc.11.245. eCollection 2015. PubMed PMID: 26664649; PubMed Central PMCID: PMC4660976.
4: Li J, Qin G, Huang H. Silver-catalyzed nucleophilic substitution of aminals with ethyl diazoacetate: a new pathway to β-amino-α-diazoesters. Org Biomol Chem. 2016 Dec 7;14(45):10572-10575. Epub 2016 Oct 26. PubMed PMID: 27782284.
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6: Pagar VV, Liu RS. Gold-catalyzed cycloaddition reactions of ethyl diazoacetate, nitrosoarenes, and vinyldiazo carbonyl compounds: synthesis of isoxazolidine and benzo[b]azepine derivatives. Angew Chem Int Ed Engl. 2015 Apr 13;54(16):4923-6. doi: 10.1002/anie.201500340. Epub 2015 Feb 20. PubMed PMID: 25702833.
7: Zhou L, Haorah J, Chen SC, Wang X, Kolar C, Lawson TA, Mirvish SS. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chem Res Toxicol. 2004 Mar;17(3):416-23. PubMed PMID: 15025513.
8: Fructos MR, Díaz-Requejo MM, Pérez PJ. Highly active gold-based catalyst for the reaction of benzaldehyde with ethyl diazoacetate. Chem Commun (Camb). 2009 Sep 14;(34):5153-5. doi: 10.1039/b908233f. Epub 2009 Jul 16. PubMed PMID: 20448977.
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10: Reingruber EM, Chojnacka A, Jellema E, de Bruin B, Buchberger W, Schoenmakers PJ. Chromatographic examination of the chemical composition and sequence distribution of copolymers from ethyl and benzyl diazoacetate. J Chromatogr A. 2012 Sep 14;1255:259-66. doi: 10.1016/j.chroma.2012.02.059. Epub 2012 Mar 3. PubMed PMID: 22458967.
11: Alcaide B, Almendros P, Aragoncillo C, Callejo R, Ruiz MP, Torres MR. Rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams via oxonium ylide generation: three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols. J Org Chem. 2009 Nov 6;74(21):8421-4. doi: 10.1021/jo9019013. PubMed PMID: 19831381.
12: Martín C, Molina F, Alvarez E, Belderrain TR. Stable N-heterocyclic carbene (NHC)-palladium(0) complexes as active catalysts for olefin cyclopropanation reactions with ethyl diazoacetate. Chemistry. 2011 Dec 23;17(52):14885-95. doi: 10.1002/chem.201102900. Epub 2011 Dec 2. PubMed PMID: 22139750.
13: Rosenberg ML, Krivokapic A, Tilset M. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Org Lett. 2009 Feb 5;11(3):547-50. doi: 10.1021/ol802591j. PubMed PMID: 19108673.
14: Shishilov ON, Stromnova TA, Cámpora J, Palma P, Cartes MA, Martínez-Prieto LM. Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Dalton Trans. 2009 Sep 7;(33):6626-33. doi: 10.1039/b904891j. Epub 2009 Jul 8. PubMed PMID: 19672507.
15: Kadina AP, Khlebnikov AF, Novikov MS, Pérez PJ, Yufit DS. Intramolecular cycloaddition of azomethine ylides, from imines of O-acylsalicylic aldehyde and ethyl diazoacetate, to ester carbonyl--experimental and DFT computational study. Org Biomol Chem. 2012 Aug 7;10(29):5582-91. doi: 10.1039/c2ob25676b. Epub 2012 Jun 21. PubMed PMID: 22722405.
16: Liu G, Hu J, Wen J, Dai H, Li Y, Yan H. Cobalt-mediated selective B-H activation and formation of a Co-B bond in the reaction of the 16-electron CpCo half-sandwich complex containing an o-carborane-1,2-dithiolate ligand with ethyl diazoacetate. Inorg Chem. 2011 May 2;50(9):4187-94. doi: 10.1021/ic200333q. Epub 2011 Mar 28. PubMed PMID: 21443176.
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18: Trost BM, Malhotra S, Fried BA. Magnesium-catalyzed asymmetric direct aldol addition of ethyl diazoacetate to aromatic, aliphatic, and alpha,beta-unsaturated aldehydes. J Am Chem Soc. 2009 Feb 11;131(5):1674-5. doi: 10.1021/ja809181m. PubMed PMID: 19191696; PubMed Central PMCID: PMC2652472.
19: Dudley ME, Morshed MM, Brennan CL, Islam MS, Ahmad MS, Atuu MR, Branstetter B, Hossain MM. Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. J Org Chem. 2004 Oct 29;69(22):7599-608. PubMed PMID: 15497987.
20: Xie JW, Wang Z, Yang WJ, Kong LC, Xu DC. Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Org Biomol Chem. 2009 Nov 7;7(21):4352-4. doi: 10.1039/b915231h. Epub 2009 Aug 28. PubMed PMID: 19830281.

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